

SW1116 detachment problems during subculture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SW1116

Cat. No.: B611083

[Get Quote](#)

SW1116 Subculture Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing detachment problems with the SW1116 cell line during subculture.

Frequently Asked Questions (FAQs)

Q1: Why are my SW1116 cells difficult to detach during subculture?

A1: SW1116 cells are known to be strongly adherent. Difficulty in detachment can be due to several factors, including reaching over-confluency, insufficient trypsin activity, or the presence of residual serum that inhibits trypsin.^[1]

Q2: After successfully detaching the cells, why do they fail to reattach to the new flask?

A2: Poor reattachment can result from excessive exposure to trypsin, which can damage cell surface proteins essential for adhesion.^[1] Other causes include low seeding density, harsh pipetting, or the absence of a suitable attachment surface.

Q3: What causes my SW1116 cells to clump together after passaging?

A3: Cell clumping is often a sign of cell stress or damage during the subculture process. Over-trypsinization can lead to the release of DNA from lysed cells, which is sticky and causes cells to aggregate. Mechanical stress from vigorous pipetting can also contribute to clumping.

Q4: What is the recommended seeding density for SW1116 cells?

A4: A recommended seeding density for SW1116 cells is between 2×10^4 and 3×10^4 cells/cm².^[2] However, the optimal density can vary depending on the experimental context.

Q5: Should I coat my culture flasks for SW1116 cells?

A5: While not always necessary, coating culture surfaces with extracellular matrix components like Collagen I or Poly-L-Lysine can enhance the attachment of SW1116 cells, especially if you are experiencing reattachment issues.

Troubleshooting Guides

Issue 1: Cells are difficult to detach

Possible Cause	Troubleshooting Step
Over-confluency	Subculture cells when they are 70-80% confluent. ^[2] Do not wait for 100% confluency.
Inactive Trypsin	Use fresh, pre-warmed (37°C) trypsin-EDTA solution for each use. Ensure the pH of the trypsin solution is appropriate (pH 7.2-8.0).
Residual Serum	Before adding trypsin, wash the cell monolayer with a sterile Phosphate Buffered Saline (PBS) without Ca ²⁺ and Mg ²⁺ to remove any remaining serum that can inhibit trypsin activity. ^[1]
Insufficient Trypsin Incubation	Incubate the cells with trypsin at 37°C. Observe the cells under a microscope; they should become rounded and start to detach. Gently tap the side of the flask to aid detachment. ^[1]
Trypsin Concentration	If using 0.25% trypsin-EDTA is too harsh, consider switching to a lower concentration, such as 0.05% trypsin/EDTA. ^[2]

Issue 2: Poor reattachment of cells after subculture

Possible Cause	Troubleshooting Step
Over-trypsinization	Minimize the exposure of cells to trypsin. As soon as the cells are detached, neutralize the trypsin with a medium containing fetal bovine serum (FBS) or a soybean trypsin inhibitor.[3]
Low Cell Viability	Perform a trypan blue exclusion assay to determine the viability of the cells after detachment. If viability is low, adjust the trypsinization protocol.
Low Seeding Density	Increase the seeding density to encourage cell-cell contact and survival. A split ratio of 1:3 to 1:6 is recommended.[2]
Harsh Handling	Pipette the cell suspension gently to avoid mechanical damage.
Suboptimal Culture Surface	Consider coating the culture flasks with Poly-L-Lysine or Collagen I to promote cell attachment.

Quantitative Data Summary

Table 1: Recommended Subculture Parameters for SW1116 Cells

Parameter	Recommendation	Source
Confluency for Subculture	70-80%	[2]
Trypsin-EDTA Concentration	0.05%	[2]
Seeding Density	2-3 x 10,000 cells/cm ²	[2]
Split Ratio	1:3 to 1:6	[2]

Note: The optimal conditions may vary slightly between different laboratories and reagent sources. It is recommended to perform initial optimization experiments.

Experimental Protocols

Protocol 1: Standard Subculture of SW1116 Cells

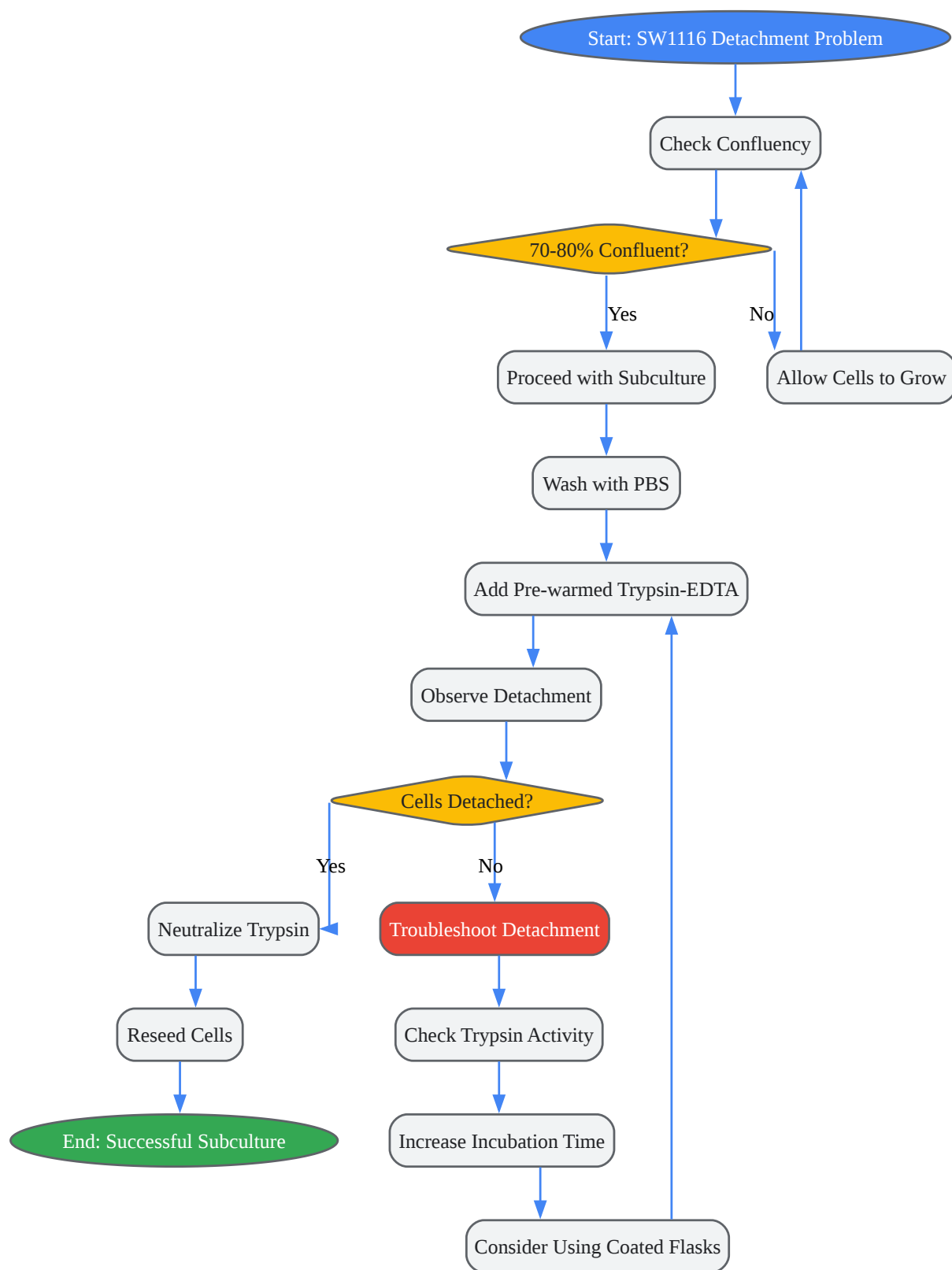
- Preparation: Pre-warm complete growth medium, PBS (without Ca^{2+} / Mg^{2+}), and 0.05% Trypsin-EDTA solution to 37°C.
- Observation: Check the confluency of the SW1116 cells under a microscope. Proceed with subculture when the cells are 70-80% confluent.[2]
- Washing: Aspirate the old medium from the flask. Wash the cell monolayer with 5-10 mL of sterile PBS. Aspirate the PBS.
- Trypsinization: Add 1-2 mL of 0.05% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 2-5 minutes.
- Detachment: Observe the cells under the microscope. Once the cells appear rounded and detached, gently tap the side of the flask to dislodge the remaining cells.
- Neutralization: Add 4-8 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.
- Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the suspension to a sterile conical tube.
- Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspension: Aspirate the supernatant and resuspend the cell pellet in a fresh complete growth medium.
- Seeding: Determine the cell concentration and viability using a hemocytometer and trypan blue. Seed new flasks at a density of $2-3 \times 10^4$ cells/cm². [2]
- Incubation: Place the newly seeded flasks in a 37°C incubator.

Protocol 2: Coating Culture Flasks with Poly-L-Lysine

- Preparation: Prepare a 0.1 mg/mL solution of Poly-L-Lysine in sterile water.

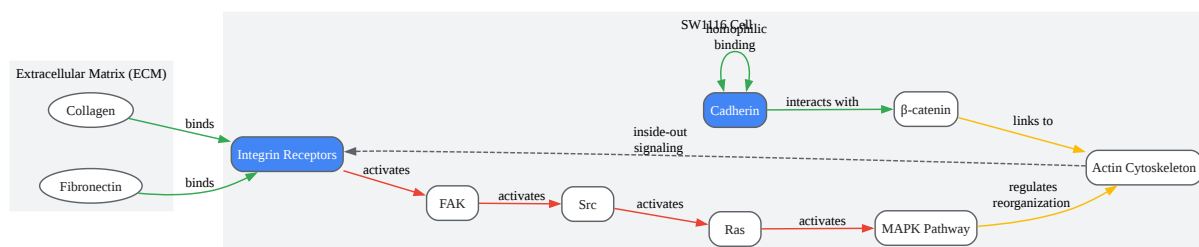
- Coating: Add a sufficient volume of the Poly-L-Lysine solution to the culture flask to cover the entire growth surface.
- Incubation: Incubate the flask at room temperature for 1-2 hours.
- Aspiration and Washing: Aspirate the Poly-L-Lysine solution and wash the flask twice with sterile, tissue culture-grade water.
- Drying: Allow the flask to air dry completely in a sterile environment before seeding the cells.

Visualizations



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for SW1116 cell detachment.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. SW 1116. Culture Collections [culturecollections.org.uk]
- 3. Subculture Troubleshooting Procedures - HepG2 Transfection [hepg2.com]
- To cite this document: BenchChem. [SW1116 detachment problems during subculture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611083#sw1116-detachment-problems-during-subculture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com